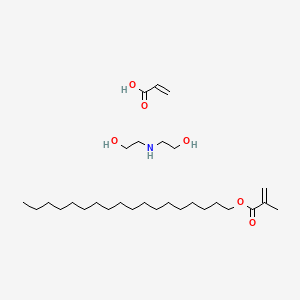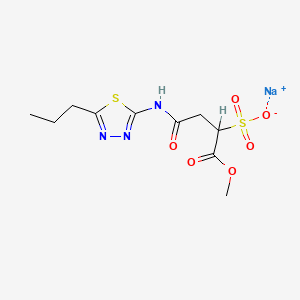
beta-D-rhamnopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-rhamnopyranose: is a naturally occurring monosaccharide that belongs to the class of deoxy sugars. It is a six-carbon sugar with the molecular formula C6H12O5 . This compound is a component of many natural glycosides and polysaccharides, playing a crucial role in various biological processes. This compound is commonly found in plants, where it contributes to the structural integrity of cell walls and serves as a building block for more complex carbohydrates.
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-D-rhamnopyranose can be synthesized through several chemical and enzymatic methods. One common approach involves the hydrolysis of natural glycosides containing rhamnose. Enzymes such as alpha-L-rhamnosidase can be used to cleave the glycosidic bonds, releasing this compound . Chemical synthesis can also be achieved through the reduction of rhamnose derivatives under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources rich in rhamnose-containing polysaccharides. The extraction process includes steps such as maceration, filtration, and purification to isolate the desired compound . Enzymatic hydrolysis is often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: Beta-D-rhamnopyranose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form rhamnonic acid using oxidizing agents such as potassium permanganate .
Reduction: Reduction of this compound can yield rhamnitol, a sugar alcohol.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives such as rhamnosides .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, sodium periodate.
Reduction: Sodium borohydride, hydrogen gas with a catalyst.
Substitution: Acidic or basic catalysts, depending on the desired substitution.
Major Products:
- Various rhamnosides from substitution reactions.
Rhamnonic acid: from oxidation.
Rhamnitol: from reduction.
Scientific Research Applications
Beta-D-rhamnopyranose has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of beta-D-rhamnopyranose involves its role as a structural component in various biological molecules. It interacts with enzymes and other proteins, influencing their activity and stability. In plants, this compound is a key component of pectic polysaccharides, contributing to cell wall integrity and defense mechanisms . Its molecular targets include enzymes involved in glycosylation and cell wall biosynthesis.
Comparison with Similar Compounds
Alpha-L-rhamnopyranose: Another isomer of rhamnose with a different configuration at the anomeric carbon.
Beta-D-glucopyranose: A similar six-carbon sugar with a different hydroxyl group arrangement.
Beta-D-galactopyranose: Another hexose sugar with a different stereochemistry.
Uniqueness: Beta-D-rhamnopyranose is unique due to its specific configuration and role in natural glycosides. Its presence in various plant-derived compounds and its involvement in biological processes make it distinct from other similar sugars.
Properties
CAS No. |
28161-50-4 |
|---|---|
Molecular Formula |
C6H12O5 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(2R,3S,4S,5S,6R)-6-methyloxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5+,6-/m1/s1 |
InChI Key |
SHZGCJCMOBCMKK-RWOPYEJCSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


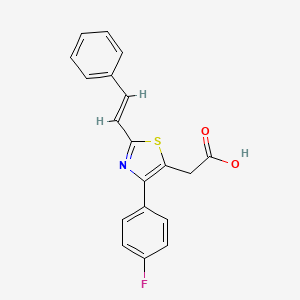

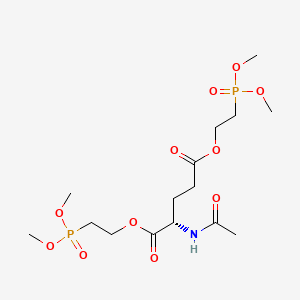
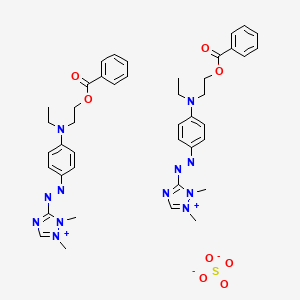
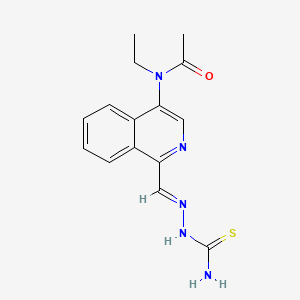
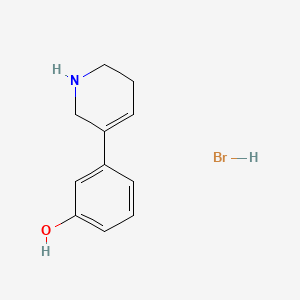
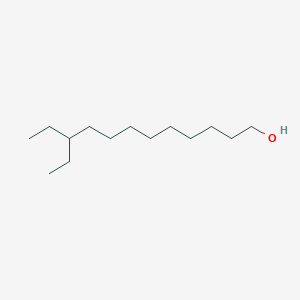
![1-(4-nitrophenyl)-N-[2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethyl]methanimine](/img/structure/B12717503.png)
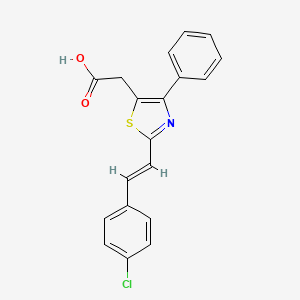
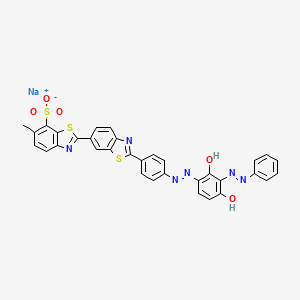
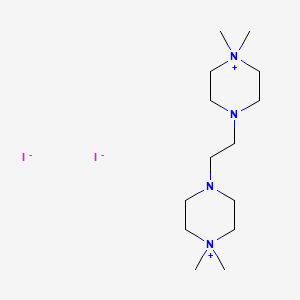
![1,1'-[1,3-Butadiene-1,4-diylbis[(5-methyl-2,6-benzoxazolediyl)methylene]]dipyridinium dichloride](/img/structure/B12717542.png)
